(chloromethoxy)(2H3)methane
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Overview
Description
(chloromethoxy)(2H3)methane, also known by its chemical identifier 54716-95-9, is a compound used in various scientific and industrial applications. It is characterized by the presence of a chloromethoxy group attached to a methane molecule, with three deuterium atoms replacing the hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (chloromethoxy)(2H3)methane typically involves the reaction of chloromethyl methyl ether with deuterated methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like hydrochloric acid, to facilitate the substitution of hydrogen atoms with deuterium.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(chloromethoxy)(2H3)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The chloromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated aldehydes or acids, while reduction could produce deuterated alkanes.
Scientific Research Applications
(chloromethoxy)(2H3)methane has a wide range of applications in scientific research:
Chemistry: It is used as a deuterated solvent in NMR spectroscopy to study molecular structures.
Biology: The compound is employed in metabolic studies to trace biochemical pathways involving deuterium-labeled compounds.
Medicine: It serves as a precursor in the synthesis of deuterated drugs, which have improved pharmacokinetic properties.
Industry: In industrial research, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (chloromethoxy)(2H3)methane involves its interaction with molecular targets through its chloromethoxy group. The deuterium atoms provide stability and resistance to metabolic breakdown, making it useful in tracing studies. The compound can participate in various chemical reactions, influencing pathways and processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(chloromethoxy)methane: The non-deuterated version of the compound.
(bromomethoxy)(2H3)methane: A similar compound with a bromine atom instead of chlorine.
(chloromethoxy)ethane: An ethane-based analog with a chloromethoxy group.
Uniqueness
(chloromethoxy)(2H3)methane is unique due to the presence of deuterium atoms, which enhance its stability and make it valuable in research applications. The deuterium labeling allows for precise tracking in metabolic and chemical studies, distinguishing it from its non-deuterated counterparts.
Properties
Molecular Formula |
C2H5ClO |
---|---|
Molecular Weight |
83.53 g/mol |
IUPAC Name |
chloromethoxy(trideuterio)methane |
InChI |
InChI=1S/C2H5ClO/c1-4-2-3/h2H2,1H3/i1D3 |
InChI Key |
XJUZRXYOEPSWMB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCl |
Canonical SMILES |
COCCl |
Origin of Product |
United States |
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